molecular formula C21H15F3N4O2 B4556782 methyl 4-[3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate

methyl 4-[3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate

Cat. No.: B4556782
M. Wt: 412.4 g/mol
InChI Key: PAJURTPXLYXABC-UHFFFAOYSA-N
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Description

Methyl 4-[3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core with various substituents, makes it an interesting subject for scientific research and industrial applications.

Scientific Research Applications

Methyl 4-[3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a substituted pyrazole with a pyridine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the pyrazolo[3,4-b]pyridine core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of methyl 4-[3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in the regulation of cell growth and survival .

Comparison with Similar Compounds

Methyl 4-[3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:

Properties

IUPAC Name

methyl 4-[3-methyl-6-pyridin-4-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c1-12-18-16(21(22,23)24)11-17(13-7-9-25-10-8-13)26-19(18)28(27-12)15-5-3-14(4-6-15)20(29)30-2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJURTPXLYXABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=NC=C3)C(F)(F)F)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate
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methyl 4-[3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate
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methyl 4-[3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate
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methyl 4-[3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate
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methyl 4-[3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate
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methyl 4-[3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.